Primisulfuron-methyl

Descripción

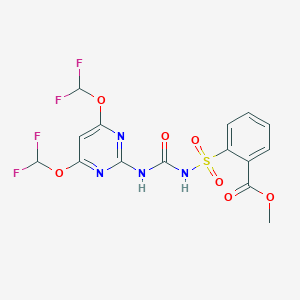

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F4N4O7S/c1-28-11(24)7-4-2-3-5-8(7)31(26,27)23-15(25)22-14-20-9(29-12(16)17)6-10(21-14)30-13(18)19/h2-6,12-13H,1H3,(H2,20,21,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYVMAQSHCZXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F4N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032463 | |

| Record name | Primisulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] Greyish-brown odorless granules; [MSDSonline] | |

| Record name | Primisulfuron-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6837 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in acetone 35,000 mg/l, ethanol 1000 mg/l, toluene 570 mg/l, n-octanol 7.7 mg/l, n-hexane 1.5 mg/l (all measured at 25 °C), Solubility in water: 3.3 (pH 5), 243 (pH 7), 5280 (pH 9) (all in mg/l) | |

| Record name | PRIMISULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.61 @ 20 °C | |

| Record name | PRIMISULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<5X10-3 mPa (<3.75X10-8 mm Hg) @ 25 °C | |

| Record name | PRIMISULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Fine white powder | |

CAS No. |

86209-51-0 | |

| Record name | Primisulfuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86209-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Primisulfuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086209510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primisulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIMISULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TN6B6S8JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRIMISULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

194.8-197.4 °C (decomposition) | |

| Record name | PRIMISULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The In-Depth Mechanism of Primisulfuron-methyl's Action on Acetolactate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primisulfuron-methyl is a potent and selective post-emergence herbicide belonging to the sulfonylurea chemical class. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with ALS, the downstream physiological consequences for the plant, and the experimental protocols used to characterize this interaction. Furthermore, it explores the quantitative aspects of this inhibition and the mechanisms of evolved resistance in weed populations.

Introduction: The Role of Acetolactate Synthase in Plant Metabolism

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme found in plants and microorganisms but absent in animals, making it an ideal target for selective herbicides.[1][2][3] ALS catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[4][5] These amino acids are fundamental building blocks for protein synthesis and are crucial for cell division and overall plant growth.[5][6] The inhibition of this single enzyme disrupts a vital metabolic pathway, leading to rapid cessation of growth and eventual death of susceptible plants.[4][7] this compound, a member of the sulfonylurea herbicide family, is a highly effective inhibitor of ALS.[7][8]

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The BCAA synthesis pathway is a highly efficient process, utilizing just eight enzymes to produce all three amino acids.[9] ALS initiates this pathway by catalyzing one of two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate (the precursor to valine and leucine) or the condensation of one pyruvate molecule and one 2-ketobutyrate molecule to form 2-aceto-2-hydroxybutyrate (the precursor to isoleucine).[1][10] This enzymatic reaction requires three cofactors: thiamine diphosphate (ThDP), magnesium ion (Mg2+), and flavin adenine dinucleotide (FAD).[11][12]

Caption: Overview of the Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway.

The Core Mechanism: this compound Inhibition of ALS

This compound functions by being rapidly absorbed by the foliage and roots of weeds and translocating through both the xylem and phloem to the plant's growing points (meristems).[4][8][13] There, it exerts its inhibitory effect on ALS.

Structural studies of plant ALS in complex with sulfonylurea herbicides have revealed that these inhibitors do not bind directly to the catalytic active site. Instead, they bind to a specific site at the entrance of the substrate access channel.[14][15] This binding physically blocks substrate molecules (pyruvate and 2-ketobutyrate) from reaching the active site, thereby halting the enzymatic reaction.[5][14] This mode of action is a form of non-competitive or uncompetitive inhibition. Some evidence also suggests that ALS-inhibiting herbicides may bind to the enzyme's regulatory site, which is normally occupied by the feedback inhibitors valine and leucine.[16]

Caption: Binding of this compound to the ALS substrate channel.

The consequences of this enzymatic blockade are severe and cascade through the plant's metabolism, leading to a series of phytotoxic events.

-

Depletion of BCAAs: The most immediate effect is the halt in the production of valine, leucine, and isoleucine.[4]

-

Cessation of Protein Synthesis and Cell Division: Without these essential amino acids, the plant cannot synthesize the proteins required for new cell growth. This effect is most pronounced in the meristematic regions (apical and root tips), where cell division is most active.[5][7]

-

Accumulation of Toxic Precursors: The inhibition of ALS leads to a buildup of its substrate, 2-ketobutyrate.[17] High concentrations of this α-keto acid are phytotoxic and can disrupt other metabolic pathways.

-

Systemic Plant Death: The combination of amino acid starvation, cessation of growth, and accumulation of toxic compounds results in visible symptoms such as stunting, yellowing (chlorosis), and eventual tissue death (necrosis) within days to weeks, leading to the complete death of the plant.[4][8]

References

- 1. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 2. iris.cnr.it [iris.cnr.it]

- 3. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. pomais.com [pomais.com]

- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 7. Primisulfuron - Wikipedia [en.wikipedia.org]

- 8. chemicalwarehouse.com [chemicalwarehouse.com]

- 9. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In search of herbistasis: COT-metsulfuron methyl displays rare herbistatic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 14. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1yhy - Crystal structure of Arabidopsis thaliana Acetohydroxyacid synthase In Complex With A Sulfonylurea Herbicide, Metsulfuron methyl - Summary - Protein Data Bank Japan [pdbj.org]

- 16. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Primisulfuron-methyl: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primisulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class of compounds. It is utilized for the control of a wide range of grass and broadleaf weeds, particularly in corn cultivation.[1][2][3][4] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), a key player in the biosynthesis of branched-chain amino acids in plants.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, mechanism of action, and detailed experimental protocols for the synthesis, analysis, and biological evaluation of this compound.

Chemical Structure and Identification

This compound is the methyl ester of primisulfuron.[2][5] The core structure consists of a phenyl ring linked to a pyrimidine ring through a sulfonylurea bridge.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-[[[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]amino]carbonyl]amino]sulfonyl]benzoate | [5][6][7] |

| CAS Number | 86209-51-0 | [6][7][8][9][10] |

| Molecular Formula | C15H12F4N4O7S | [6][7][8][10][11] |

| Molecular Weight | 468.34 g/mol | [7][8][10][11] |

| SMILES | COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F | [6][7][12] |

| InChI Key | ZTYVMAQSHCZXLF-UHFFFAOYSA-N | [7] |

| Synonyms | Beacon, Tell, CGA-136872 | [2][7][8] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its environmental fate and for the development of analytical methods.

| Property | Value | Conditions | Source |

| Physical State | Colorless or white crystalline solid | Normal conditions | [2][6][13] |

| Melting Point | 186-203.1 °C (with decomposition) | [6][8][10] | |

| Water Solubility | 70 mg/L | 20 °C, pH 7 | [2][8] |

| Solubility in Organic Solvents | Acetone: 35,000 mg/LEthanol: 1,000 mg/LToluene: 570 mg/Ln-octanol: 7.7 mg/Ln-hexane: 1.5 mg/L | 25 °C | [6] |

| Vapor Pressure | <5 x 10⁻³ mPa (<3.75 x 10⁻⁸ mm Hg) | 25 °C | [6] |

| Octanol-Water Partition Coefficient (log Kow) | 0.06 | 25 °C | [6] |

| pKa | 5.1 | [6] | |

| Density | 1.61 g/cm³ | 20 °C | [6] |

Toxicological Properties

This compound exhibits low acute toxicity to mammals. The following table summarizes key toxicological data.

| Parameter | Value | Species | Route | Source |

| Acute Oral LD50 | >5050 mg/kg | Rat | Oral | [10] |

| Acute Dermal LD50 | >2010 mg/kg | Rat, Rabbit | Dermal | [10] |

Mechanism of Action

This compound is a potent and specific inhibitor of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is the first enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[14] Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.[1][14]

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound involves the reaction of 2-amino-4,6-bis(difluoromethoxy)pyrimidine with methyl 2-(isocyanatosulfonyl)benzoate. A general procedure, based on patent literature, is outlined below.[5][6]

Materials:

-

2-amino-4,6-bis(difluoromethoxy)pyrimidine

-

Methyl 2-(isocyanatosulfonyl)benzoate

-

Anhydrous acetonitrile

-

Anhydrous dioxane

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2-amino-4,6-bis(difluoromethoxy)pyrimidine in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methyl 2-(isocyanatosulfonyl)benzoate in anhydrous dioxane to the cooled solution via the dropping funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of dilute HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) are the preferred methods for the quantification of this compound in various matrices.[7][8][9][15]

6.2.1. Sample Preparation from Soil

-

Extract a known weight of soil with a mixture of acetonitrile, water, and concentrated ammonium hydroxide (90:8:2 v/v/v) by shaking for one hour.[8]

-

Filter the extract and evaporate a portion to a smaller volume.[8]

-

Dilute the concentrated extract with a 0.1 M sodium carbonate solution.[8]

-

Perform liquid-liquid partitioning with toluene, followed by acidification of the aqueous layer and subsequent partitioning with dichloromethane.[8]

-

Evaporate the dichloromethane and reconstitute the residue in acetonitrile.[8]

-

Further cleanup can be achieved using an Alumina Sep-Pak cartridge.[8]

6.2.2. Sample Preparation from Water

-

Acidify a 20 mL water sample with acetic acid.[7]

-

The acidified sample can be directly injected for LC-MS/MS analysis.[7]

6.2.3. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of methanol and water, both containing 0.01% formic acid.[13]

-

Flow Rate: 0.3 mL/min.[13]

-

Detection: UV at 234 nm.[8]

-

Injection Volume: 50 µL.[13]

6.2.4. LC-MS/MS Conditions

-

Ionization: Electrospray Ionization (ESI), positive or negative mode.

-

Mass Analyzer: Triple quadrupole or QTOF.

-

Transitions: Specific parent and daughter ion transitions for this compound should be optimized.

Herbicidal Activity Assay (In Vivo)

This protocol describes a whole-plant bioassay to determine the herbicidal efficacy of this compound.

Materials:

-

Seeds of a susceptible weed species (e.g., Sorghum halepense).

-

Pots with a suitable soil mix.

-

Growth chamber with controlled temperature, light, and humidity.

-

This compound stock solution.

-

Surfactant.

-

Spraying equipment.

Procedure:

-

Sow weed seeds in pots and allow them to grow to the 2-4 leaf stage in a controlled environment.

-

Prepare a series of dilutions of this compound in water, including a surfactant as per typical field application recommendations.

-

Group the plants and apply the different concentrations of the herbicide using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with water and surfactant.

-

Return the plants to the growth chamber and observe them over a period of 14-21 days.

-

Assess herbicidal effects at regular intervals by recording visual injury symptoms (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete death).

-

At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70 °C for 48 hours, and weigh it to determine the reduction in biomass compared to the control.

-

Calculate the GR₅₀ (the concentration required to cause a 50% reduction in growth) from the dose-response data.

Acetolactate Synthase (ALS) Inhibition Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on the ALS enzyme.[11][16][17]

Materials:

-

Young leaf tissue from a susceptible plant species.

-

Extraction buffer (e.g., phosphate buffer containing pyruvate, MgCl₂, thiamine pyrophosphate, and FAD).

-

This compound solutions of varying concentrations.

-

Reaction termination solution (e.g., H₂SO₄).

-

Creatine and α-naphthol solutions.

-

Spectrophotometer.

Procedure:

-

Extract the ALS enzyme from young leaf tissue by homogenizing in cold extraction buffer.

-

Centrifuge the homogenate and use the supernatant as the enzyme source.

-

Set up reaction tubes containing the enzyme extract, reaction buffer, and different concentrations of this compound (and a control with no inhibitor).

-

Initiate the reaction by adding the substrate (pyruvate).

-

Incubate the reaction mixture at a constant temperature (e.g., 37 °C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

-

Add creatine and α-naphthol and incubate to allow color development (Voges-Proskauer reaction).

-

Measure the absorbance at 530 nm.

-

Calculate the percentage of ALS inhibition for each concentration of this compound and determine the I₅₀ value (the concentration required for 50% inhibition).

Caption: Workflow for the in vitro ALS inhibition assay.

Metabolism Study Protocol

This protocol outlines a general approach to studying the metabolism of this compound in a model organism, such as rats.[6]

Materials:

-

¹⁴C-labeled this compound.

-

Test animals (e.g., Wistar rats).

-

Metabolism cages for separate collection of urine and feces.

-

Scintillation counter.

-

HPLC and/or LC-MS/MS for metabolite profiling.

Procedure:

-

Dose a group of rats orally with ¹⁴C-labeled this compound.

-

House the animals in metabolism cages and collect urine and feces at regular intervals for up to 7 days.

-

Homogenize the collected samples and measure the total radioactivity in each sample using a scintillation counter to determine the extent of excretion.

-

Pool the samples and extract the metabolites using appropriate solvents.

-

Profile the metabolites in the extracts using HPLC with a radioactivity detector or by LC-MS/MS.

-

Identify the metabolites by comparing their retention times and mass spectra with those of authentic standards or by using spectroscopic techniques (e.g., NMR, high-resolution MS) for structural elucidation.

-

The major metabolic pathway in rats involves hydroxylation of the pyrimidine ring, followed by hydrolysis and/or glucuronic acid conjugation.[6]

Conclusion

This compound remains an important tool in weed management due to its high efficacy at low application rates. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is essential for its safe and effective use, as well as for the development of new herbicidal compounds. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and biological evaluation of this compound in a research setting.

References

- 1. Primisulfuron - Wikipedia [en.wikipedia.org]

- 2. US20170121293A1 - Process for preparing a novel crystalline form of metsulfuron-methyl and use of the same - Google Patents [patents.google.com]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. This compound | C15H12F4N4O7S | CID 101525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN1436463A - Synthesis process of primisulfuron-methy and other fluoric hebicide - Google Patents [patents.google.com]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 11. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]

- 12. Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01725K [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 16. Inhibition of Plant Acetolactate Synthase by Nicosulfuron, Rimsulfuron, and Their Mixture DPX-79406 | Weed Science | Cambridge Core [cambridge.org]

- 17. scielo.br [scielo.br]

An In-Depth Technical Guide to the Synthesis and Manufacturing of Primisulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primisulfuron-methyl, a selective post-emergence herbicide, is a vital tool in modern agriculture for the control of grassy and broadleaf weeds, primarily in corn crops. As a member of the sulfonylurea class of herbicides, its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the synthesis and manufacturing process of this compound, detailing the core chemical reactions, experimental protocols, and data-driven insights relevant to its production. The synthesis fundamentally involves the coupling of two key intermediates: a substituted phenylsulfonamide derivative and a difluoromethoxylated aminopyrimidine. This document outlines the primary synthetic pathways, reaction conditions, and purification methods, presenting quantitative data in structured tables and illustrating workflows and chemical transformations through detailed diagrams.

Introduction

This compound, with the chemical name methyl 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoate, was first developed by Ciba-Geigy (now Syngenta) in the 1980s.[1] Its mode of action targets the ALS enzyme, a pathway absent in animals, contributing to its low mammalian toxicity.[2] The manufacturing of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. This guide will delve into the critical aspects of its synthesis, providing a technical foundation for researchers and professionals in the field.

Core Synthesis Pathways

The synthesis of this compound primarily revolves around the formation of the sulfonylurea bridge. This is typically achieved through two main strategies:

-

Route A: The reaction of a sulfonamide intermediate with an isocyanate derivative of the pyrimidine ring.

-

Route B: The reaction of a sulfonyl isocyanate intermediate with an aminopyrimidine derivative.

Both routes require the prior synthesis of two key building blocks:

-

The Phenylsulfonamide Moiety: Methyl 2-(aminosulfonyl)benzoate or its activated form, methyl 2-(isocyanatosulfonyl)benzoate.

-

The Pyrimidine Moiety: 2-Amino-4,6-bis(difluoromethoxy)pyrimidine.

The industrial production of this compound generally follows the reaction of 2-sulfamoylchloride benzoic acid with 2-amino-4,6-difluoromethoxypyrimidine.[1]

Synthesis of Key Intermediates

Methyl 2-(aminosulfonyl)benzoate (1) is a crucial intermediate. One common industrial route starts from methyl salicylate. The process involves etherification, sulfonation, chlorination, and amination.[3]

A laboratory-scale synthesis of a similar compound, methyl 2-methoxy-5-aminosulfonyl benzoate, involves a four-step reaction sequence starting from salicylic acid with an overall yield of 63.7%.[4] The steps include etherification, reaction with chlorosulfonic acid, amination, and esterification.[4]

Alternatively, methyl 2-(isocyanatosulfonyl)benzoate (2) can be synthesized and used as the electrophilic partner in the coupling reaction. This intermediate is prepared from methyl 2-(aminosulfonyl)benzoate.[5][6]

Experimental Protocol: Synthesis of Methyl 2-methoxy-5-aminosulfonylbenzoate [4]

-

Etherification: Salicylic acid is reacted with a methylating agent (e.g., dimethyl sulfate) in the presence of a base to yield 2-methoxybenzoic acid. Optimized conditions can lead to yields as high as 92.6%.[4]

-

Sulfonyl Chlorination: The resulting 2-methoxybenzoic acid is reacted with chlorosulfonic acid (in a 1:5 molar ratio) to produce 2-methoxy-5-(chlorosulfonyl)benzoic acid with a yield of up to 95.7%.[4]

-

Amination: The sulfonyl chloride is then reacted with ammonia to form 2-methoxy-5-sulfamoylbenzoic acid, with yields reaching 75.8% under optimized conditions.[4]

-

Esterification: Finally, the carboxylic acid is esterified using methanol in the presence of an acid catalyst to give the desired product with a yield of 97.4%.[4]

2-Amino-4,6-bis(difluoromethoxy)pyrimidine (3) is the key heterocyclic intermediate. Its synthesis starts from 2-amino-4,6-dihydroxypyrimidine. A patented method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with a fluorinating reagent, such as fluorosulfuryl difluoroacetic acid, in a polar solvent like dioxane.[7]

Experimental Protocol: Synthesis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine [7]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and under a nitrogen atmosphere, 1.27 g (0.01 mol) of 2-amino-4,6-dihydroxypyrimidine and a catalytic amount of a copper salt are suspended in 30 ml of acetonitrile.

-

Addition of Fluorinating Agent: 4.5 g (0.025 mol) of fluorosulfuryl difluoroacetic acid is added dropwise.

-

Reaction Conditions: The reaction mixture is heated to 50 °C and stirred for 3 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered. The filtrate is concentrated by evaporating the solvent. The resulting solid is washed with a 5% NaOH solution to obtain the crude product. The crude product is then purified by column chromatography (eluent: petroleum ether:ethyl acetate = 5:1) to yield the final product. A yield of 18% has been reported for a similar process.[7]

Final Coupling Reaction

The final step in the synthesis of this compound involves the coupling of the phenylsulfonamide and pyrimidine moieties. The most common industrial method involves the reaction of an activated sulfonyl chloride or a sulfonyl isocyanate with the aminopyrimidine.

The reaction of methyl 2-(isocyanatosulfonyl)benzoate with 2-amino-4,6-bis(difluoromethoxy)pyrimidine in a suitable solvent like acetonitrile yields this compound.[7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a reaction vessel, 2-amino-4,6-bis(difluoromethoxy)pyrimidine is dissolved in a dry, aprotic solvent such as acetonitrile.

-

Reactant Addition: A solution of methyl 2-(isocyanatosulfonyl)benzoate in the same solvent is added dropwise to the pyrimidine solution at a controlled temperature.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by techniques like HPLC.

-

Isolation and Purification: Upon completion, the reaction mixture may be concentrated. The crude this compound is then precipitated, often by the addition of a non-polar solvent or water. The solid product is collected by filtration, washed, and dried. Further purification is achieved through recrystallization from a suitable solvent system.

Manufacturing Process and Quality Control

The industrial manufacturing process for this compound is designed for large-scale production with a focus on efficiency, safety, and cost-effectiveness.

Process Flow

The manufacturing process can be summarized in the following logical steps:

Caption: Manufacturing workflow for this compound.

Purification: Crystallization

Crystallization is a critical step to achieve the high purity required for an active pharmaceutical ingredient or herbicide. The choice of solvent is crucial for obtaining a high yield of pure crystals. For sulfonylurea herbicides, various solvents and solvent mixtures can be employed, including alcohols (like isopropanol), esters (such as n-butyl acetate), and aromatic hydrocarbons (like toluene).[8]

The process typically involves:

-

Dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution.

-

Cooling the solution slowly to induce crystallization.

-

Filtering the crystals from the mother liquor.

-

Washing the crystals with a cold solvent to remove residual impurities.

-

Drying the crystals under vacuum.

Quality Control

High-performance liquid chromatography (HPLC) is the primary analytical technique for monitoring the progress of the synthesis and for determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a pH modifier like acetic acid) is commonly used.[9] Detection is typically performed using a UV detector. Impurity profiling is also conducted using HPLC to identify and quantify any byproducts or unreacted starting materials.[10][11]

Data Presentation

The following tables summarize the quantitative data for the synthesis of key intermediates and the properties of this compound.

Table 1: Synthesis of Methyl 2-methoxy-5-aminosulfonylbenzoate Intermediate [4]

| Reaction Step | Reactants | Key Conditions | Yield (%) |

| Etherification | Salicylic acid, Methylating agent | Base catalyzed | 92.6 |

| Sulfonyl Chlorination | 2-Methoxybenzoic acid, Chlorosulfonic acid | 1:5 molar ratio | 95.7 |

| Amination | 2-Methoxy-5-(chlorosulfonyl)benzoic acid, Ammonia | - | 75.8 |

| Esterification | 2-Methoxy-5-sulfamoylbenzoic acid, Methanol | Acid catalyst | 97.4 |

| Overall Yield | 63.7 |

Table 2: Physicochemical Properties of this compound [1][12]

| Property | Value |

| Molecular Formula | C₁₅H₁₂F₄N₄O₇S |

| Molecular Weight | 468.34 g/mol |

| Melting Point | 194.8-197.4 °C (with decomposition) |

| Water Solubility | 70 mg/L at 20 °C |

| pKa | 5.1 |

| Appearance | Colorless crystals |

Signaling Pathways and Logical Relationships

The synthesis of this compound can be visualized as a convergent process where two key intermediates are synthesized separately and then combined in a final coupling step.

Caption: Convergent synthesis of this compound.

Conclusion

The synthesis and manufacturing of this compound is a well-established process rooted in fundamental organic chemistry principles. The key to successful production lies in the efficient synthesis of the two primary intermediates, methyl 2-(aminosulfonyl)benzoate (or its activated form) and 2-amino-4,6-bis(difluoromethoxy)pyrimidine, followed by their effective coupling to form the sulfonylurea bridge. Stringent control over reaction conditions and rigorous purification, primarily through crystallization, are essential to achieve the high purity required for this potent herbicide. This guide provides a detailed technical overview to aid researchers and professionals in understanding and potentially optimizing the synthesis of this important agricultural chemical.

References

- 1. This compound | C15H12F4N4O7S | CID 101525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. methyl 2-(isocyanatosulphonyl)benzoate | 74222-95-0 [chemicalbook.com]

- 6. Methyl 2-(Isocyanatosulfonyl)benzoate | CymitQuimica [cymitquimica.com]

- 7. CN1436463A - Synthesis process of primisulfuron-methy and other fluoric hebicide - Google Patents [patents.google.com]

- 8. US9663501B1 - Process for preparing a novel crystalline form of thifensulfuron-methyl and use of the same - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmoutsourcing.com [pharmoutsourcing.com]

- 11. researchgate.net [researchgate.net]

- 12. EXTOXNET PIP - this compound [extoxnet.orst.edu]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Primisulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primisulfuron-methyl is a selective post-emergence sulfonylurea herbicide used for the control of a wide range of grass and broadleaf weeds in corn and other crops.[1] Its efficacy is attributed to the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] Understanding the environmental fate and degradation of this compound is paramount for assessing its environmental impact, ensuring food safety, and developing sustainable agricultural practices. This technical guide provides a comprehensive overview of the chemical and biological degradation pathways of this compound, with a focus on hydrolysis, photolysis, and microbial degradation. Detailed experimental protocols and quantitative data are presented to support further research and risk assessment.

Chemical Degradation

The primary chemical degradation pathways for this compound in the environment are hydrolysis and photolysis. These abiotic processes play a significant role in the initial transformation of the parent compound.

Hydrolysis

Hydrolysis is a major degradation route for this compound, particularly in acidic environments. The cleavage of the sulfonylurea bridge is the principal hydrolytic reaction, yielding two main degradation products: methyl 2-(aminosulfonyl)benzoate and 2-amino-4,6-bis(difluoromethoxy)pyrimidine. The rate of hydrolysis is highly dependent on pH and temperature.

Data Presentation: Hydrolytic Degradation of this compound

| pH | Temperature (°C) | Half-life (DT50) | Rate Constant (k) (days⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| 3 | 50 | 10 hours | - | ~100 (for acid-catalyzed hydrolysis of sulfonylureas) | [2][3] |

| 4 | 30 | 0.47 - 16.1 days | - | - | [4] |

| 5 | 50 | 10 hours | - | - | [2] |

| 7 | 50 | >300 hours | - | - | [2] |

| 9 | 50 | >300 hours | - | - | [2] |

| 10 | 50 | 120 hours | - | - | [2] |

Note: Rate constants were not explicitly found in the search results and would be calculated from the half-life data (k = 0.693 / DT50). The activation energy is a general value for sulfonylureas under acidic conditions.

Hydrolysis Degradation Pathway

Photolysis

Photodegradation of this compound can occur in the presence of light. The rate and extent of photolysis are dependent on the wavelength of light. While stable at environmental wavelengths (>290 nm), degradation occurs more readily under UV irradiation at 254 nm. The primary photolytic degradation pathway involves the cleavage of the sulfonylurea bridge, leading to the formation of methylbenzoate and 4,6-(difluoromethoxy)pyrimidin-2-ylurea.

Data Presentation: Photolytic Degradation of this compound

| Wavelength (nm) | Medium | Half-life (DT50) | Quantum Yield (Φ) | Reference |

| >290 | Aqueous Solution | Stable | Not Found | [2] |

| 254 | Aqueous Solution (pH 7) | 10.0 minutes | Not Found | [5] |

Note: A specific quantum yield value for the photolysis of this compound was not found in the performed searches.

Photolysis Degradation Pathway

Microbial Degradation

Microbial degradation is a critical process in the overall environmental dissipation of this compound and its degradation products. A diverse range of soil microorganisms can utilize this herbicide as a source of carbon and energy, leading to its mineralization. The rate of microbial degradation is influenced by several soil parameters, including pH, organic matter content, clay content, temperature, and moisture.

Data Presentation: Microbial Degradation of this compound in Soil

| Soil Type | Condition | Half-life (DT50) (days) | Soil pH | Organic Carbon (%) | Reference |

| Sandy Loam (NY) | Aerobic (Field) | 12.6 | - | - | [2] |

| Clay Loam (MS) | Aerobic (Field) | 13 | - | - | [2] |

| Sandy Loam (MO) | Aerobic (Field) | 6.6 - 11.8 | - | - | [2] |

| Loamy Sand (GA) | Aerobic (Field) | 3.8 - 5.1 | - | - | [2] |

| Loamy Sand (WI) | Aerobic (Field) | 11 - 14 | - | - | [2] |

| Sandy Loam | Aerobic (Lab) | 30 - 63 | - | - | [2] |

| Sandy Loam | Anaerobic (Lab) | 41 - 89 | - | - | [2] |

| Sandy Loam | Aerobic (Lab) | 25.6 - 26.8 | 6.5 | 1.3 | [2] |

| Sandy Loam (Sterile) | Aerobic (Lab) | 93.1 - 99.8 | 6.5 | 1.3 | [2] |

Studies have shown that certain fungi, such as Phanerochaete chrysosporium and Trametes versicolor, are capable of mineralizing the hydrolysis products of this compound. This highlights the importance of a synergistic effect between chemical and biological degradation processes for the complete removal of the herbicide from the environment.

Conceptual Workflow for Microbial Degradation

Experimental Protocols

The following sections outline the general methodologies for conducting key experiments to evaluate the environmental fate of this compound. These protocols are based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values and temperatures.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of this compound (radiolabeled or non-labeled) to the buffer solutions. The concentration should not exceed half of its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C and 50°C).

-

Sampling: At appropriate time intervals, collect aliquots from each solution.

-

Analysis: Analyze the concentration of this compound and its hydrolysis products using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Analysis: Plot the concentration of this compound versus time to determine the hydrolysis rate constant (k) and the half-life (DT50) for each pH and temperature combination. The Arrhenius equation can be used to calculate the activation energy (Ea) from the temperature-dependent rate constants.

Experimental Workflow for Hydrolysis Study

Photolysis Rate Determination (Adapted from EPA OCSPP 835.2210)

Objective: To determine the rate of photolysis of this compound in aqueous solution under controlled light conditions.

Methodology:

-

Solution Preparation: Prepare a sterile aqueous solution of this compound of known concentration.

-

Irradiation: Irradiate the solution with a light source that simulates sunlight or a specific UV wavelength. A control sample should be kept in the dark.

-

Environmental Control: Maintain a constant temperature during the experiment.

-

Sampling: Collect samples from both the irradiated and control solutions at various time points.

-

Analysis: Quantify the concentration of this compound and its photoproducts using HPLC or LC-MS.

-

Data Analysis: Determine the photolysis rate constant and half-life. The quantum yield (Φ) can be calculated if the light intensity and the molar absorption coefficient of the compound are known.

Aerobic and Anaerobic Soil Metabolism (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Selection and Preparation: Select and characterize different soil types (e.g., varying in texture, organic matter, pH). The soil is typically sieved and brought to a specific moisture content.

-

Test Substance Application: Apply radiolabeled (¹⁴C) this compound to the soil samples to facilitate the tracking of the parent compound and its metabolites.

-

Incubation:

-

Aerobic: Incubate the soil in a flow-through system that allows for the continuous supply of air and trapping of evolved ¹⁴CO₂.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: At selected intervals, collect soil samples for analysis.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts for this compound and its degradation products using techniques like HPLC, Thin-Layer Chromatography (TLC), and LC-MS. Quantify the evolved ¹⁴CO₂ and non-extractable residues.

-

Data Analysis: Determine the degradation half-lives (DT50 and DT90) for this compound and major metabolites. Propose a degradation pathway based on the identified products.

Experimental Workflow for Soil Metabolism Study

References

- 1. This compound | C15H12F4N4O7S | CID 101525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assets.greenbook.net [assets.greenbook.net]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. This compound (Ref: CGA 136872) [sitem.herts.ac.uk]

Primisulfuron-methyl discovery and development history

An In-depth Technical Guide to the Discovery and Development of Primisulfuron-methyl

Introduction

This compound is a selective, post-emergence sulfonylurea herbicide developed for the control of grassy and broadleaf weeds.[1] First synthesized in the 1980s, it has become a valuable tool in agriculture, particularly for maize cultivation.[2][3] This document provides a comprehensive technical overview of its discovery, mechanism of action, synthesis, and the experimental methodologies used in its development.

Discovery and Development History

This compound was discovered and developed by Ciba-Geigy (now Syngenta) in the 1980s.[3] The initial patents for the compound were filed by W. Meyer et al. in 1983 and 1984.[4] It was first registered as a pesticide in the United States in 1990.[4] The herbicide is known by several trade names, including Beacon, Rifle, Tell, Northstar, and Spirit.[1][2][5]

Development Timeline

The development of this compound followed a structured path from initial discovery to commercialization, focusing on identifying a potent inhibitor of a key plant enzyme.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. CN1436463A - Synthesis process of primisulfuron-methy and other fluoric hebicide - Google Patents [patents.google.com]

- 4. This compound | C15H12F4N4O7S | CID 101525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

An In-depth Technical Guide to Primisulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

Primisulfuron-methyl is a selective post-emergence herbicide belonging to the sulfonylurea chemical class. It is primarily used for the control of grassy and broad-leaved weeds in corn and other crops.

| Identifier | Value |

| IUPAC Name | methyl 2-({[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoyl}sulfamoyl)benzoate |

| CAS Number | 86209-51-0 |

| Molecular Formula | C15H12F4N4O7S |

| Molecular Weight | 468.34 g/mol |

Physicochemical and Toxicological Properties

This compound's efficacy and environmental fate are influenced by its physicochemical properties. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Water Solubility | 70 mg/L (at 20°C, pH 7) | [1] |

| Soil Half-life (Field) | 4 to 60 days (typical: 30 days) | [2] |

| Vapor Pressure | <7.5 x 10⁻¹² mm Hg (at 20°C) | [1] |

| pKa | 5.1 | [3] |

Table 2: Toxicological Data

| Test | Species | Result | Reference |

| Acute Oral LD50 | Rat | >5050 mg/kg | [2] |

| Acute Dermal LD50 | Rat, Rabbit | >2010 mg/kg | [2] |

| 4-hour Inhalation LC50 | Rat | >4.8 mg/L | [2] |

| 96-hour LC50 (Rainbow Trout) | Oncorhynchus mykiss | >13 mg/L | [2] |

| 96-hour LC50 (Bluegill Sunfish) | Lepomis macrochirus | >48 mg/L | [2] |

| 5-day Dietary LC50 (Bobwhite Quail) | Colinus virginianus | >2150 ppm | [2] |

| 5-day Dietary LC50 (Mallard Duck) | Anas platyrhynchos | >2150 ppm | [2] |

Mode of Action: Inhibition of Acetolactate Synthase

This compound's herbicidal activity stems from its ability to inhibit the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1][5] By blocking ALS, this compound halts the production of these essential amino acids, which in turn inhibits protein synthesis and cell division, ultimately leading to plant death.[4][6]

Caption: Inhibition of Acetolactate Synthase by this compound.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound in environmental samples.

Analysis of this compound in Water by LC-MS/MS

This method is for the quantitative determination of this compound and its degradation products in groundwater.[7][8]

Materials and Reagents:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic acid (analytical grade)

-

Ultrapure water

-

Polypropylene centrifuge tubes (50 mL)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Measure 20 mL of the water sample into a 50 mL polypropylene centrifuge tube.

-

Acidify the sample with acetic acid to a final concentration of 0.1%.[8]

-

-

Standard Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Create a series of calibration standards by diluting the stock solution with a mixture of 0.1% acetic acid in ultrapure water to achieve concentrations ranging from 0.01 ng/mL to 1 ng/mL.[8]

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards directly onto the LC-MS/MS system.

-

The system is tuned for the specific mass transitions of this compound (e.g., Q1 m/z = 467.2 and product ion m/z = 225.8 for the primary transition).[8]

-

-

Quantification:

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. This compound | C15H12F4N4O7S | CID 101525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. Primisulfuron - Wikipedia [en.wikipedia.org]

- 6. pomais.com [pomais.com]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

Solubility Profile of Primisulfuron-methyl in Organic Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of primisulfuron-methyl in various organic solvents. Designed for researchers, scientists, and professionals in drug development and agricultural sciences, this document compiles essential solubility data, details experimental methodologies for its determination, and presents a logical workflow for such analyses.

Physicochemical Properties of this compound

This compound, a member of the sulfonylurea class of herbicides, is a selective post-emergence herbicide.[1][2] Its chemical structure and properties dictate its behavior in different solvent systems. It is a colorless, crystalline solid under normal conditions.[1]

Chemical Name: methyl 2-[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoate CAS Number: 113036-87-6[1] Molecular Formula: C₁₅H₁₂F₄N₄O₇S Molecular Weight: 468.34 g/mol [3]

Solubility Data

The solubility of this compound in a range of organic solvents at a specified temperature is summarized in the table below. This data is crucial for developing formulations, understanding environmental fate, and designing analytical methods.

| Organic Solvent | Temperature (°C) | Solubility (mg/L) | Reference |

| Acetone | 25 | 35,000 | [4][5] |

| Acetone | 20 | 45,000 | [6][7] |

| Ethanol | 25 | 1,000 | [4][5] |

| Toluene | 25 | 570 | [4][5] |

| Toluene | 20 | 5,790 | [6][7] |

| n-Octanol | 25 | 7.7 | [4][5] |

| n-Octanol | 20 | 130 | [6][7] |

| n-Hexane | 25 | 1.5 | [4] |

| n-Hexane | 20 | 1 | [6][7] |

| Cyclohexane | Not Specified | s.s. | [1] |

| Isopropanol | Not Specified | s.s. | [1] |

| Methanol | Not Specified | s.s. | [1] |

| Xylene | Not Specified | s.s. | [1] |

s.s. - slightly soluble

Experimental Protocol for Solubility Determination

The following protocol describes a general method for determining the solubility of this compound in an organic solvent, based on the principles of the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

1. Materials and Reagents:

-

This compound analytical standard (≥99% purity)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks (Class A)

-

Analytical balance (accurate to ±0.01 mg)

-

Shaking incubator or water bath with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with UV detector

-

HPLC column (e.g., Zorbax-ODS)[8]

-

Mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution)[8]

2. Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound standard and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).[9]

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with at least five different concentrations.[9]

3. Experimental Procedure (Isothermal Shake-Flask Method):

-

Add an excess amount of this compound to a volumetric flask containing the selected organic solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the range of the prepared calibration standards.

4. Quantification by HPLC:

-

Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.[9]

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility of this compound in the organic solvent by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. Primisulfuron | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 3. accustandard.com [accustandard.com]

- 4. This compound | C15H12F4N4O7S | CID 101525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. This compound (Ref: CGA 136872) [sitem.herts.ac.uk]

- 7. This compound (Ref: CGA 136872) [vuh-la-sitem03.herts.ac.uk]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

Molecular weight and chemical formula of Primisulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primisulfuron-methyl is a selective post-emergence sulfonylurea herbicide.[1] It is utilized for the control of a variety of grass and broadleaf weeds, primarily in corn cultivation.[1] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants.[1][2][3][4][5][6] This document provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a colorless, crystalline solid.[7] The fundamental chemical and physical characteristics of this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₁₂F₄N₄O₇S | [1][3] |

| Molecular Weight | 468.3 g/mol | [1] |

| CAS Number | 86209-51-0 | [3][8][9][10] |

| IUPAC Name | methyl 2-[[[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]amino]carbonyl]amino]sulfonyl]benzoate | [8] |

| Synonyms | Beacon, Tell, CGA-136872 | [3][8] |

| Melting Point | 194.8-197.4 °C (with decomposition) | [8] |

| Solubility (at 25 °C) | Acetone: 35,000 mg/L, Ethanol: 1000 mg/L, Toluene: 570 mg/L, n-octanol: 7.7 mg/L, n-hexane: 1.5 mg/L | [8] |

| Water Solubility | 70 mg/L (at 20 °C) | [7] |

| Vapor Pressure | <5 x 10⁻³ mPa (at 25 °C) | [8] |

| pKa | 5.1 | [8] |

| Log Kow (Octanol-Water Partition Coefficient) | 0.06 (at 25 °C) | [8] |

Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][4][5][6] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1][3][4][5] As these amino acids are essential for protein synthesis and, consequently, cell division and growth, the inhibition of ALS leads to a cessation of growth in susceptible plants.[2][3][5]

This compound is absorbed through both the foliage and roots of the plant and is translocated to the growing points where it exerts its inhibitory effect on ALS.[1][3] The inhibition of this enzymatic pathway ultimately results in the death of the weed.

Below is a diagram illustrating the signaling pathway affected by this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 2-sulfamoylchloride benzoic acid with 2-amino-4,6-difluoromethoxypyrimidine.[8] Another described synthesis route reacts 2-amino, 4,6-dihydroxy-pyrimidine with a fluorinating reagent to produce the key intermediate 2-amino, 4,6-bis(difluoro-methoxy)pyrimidine.[7] This intermediate is then reacted with o-methoxycarbonyl benzenesulfonyl isocyanate to yield this compound.[7]

Analytical Method for the Determination of this compound in Soil

This protocol is based on the EPA method GRM070.02A and is suitable for the quantification of this compound residues in soil samples.[9]

3.2.1. Extraction

-

Weigh 50 g of soil into a 250 mL flask.

-

Add 100 mL of an extraction solvent mixture of acetonitrile/water/concentrated ammonium hydroxide (90/8/2 v/v/v).[9]

-

Shake the flask for one hour at room temperature.[9]

-

Filter the extract and collect the supernatant.

3.2.2. Cleanup

-

Take an aliquot of the extract and evaporate it to a small volume using a rotary evaporator.[9]

-

Dilute the concentrated extract with 0.1 M sodium carbonate (Na₂CO₃) aqueous solution.[9]

-

Partition the alkaline aqueous solution with toluene to remove nonpolar interferences.[9]

-

Acidify the aqueous phase with dilute phosphoric acid and partition again with dichloromethane.[9]

-

Evaporate the dichloromethane phase to dryness.[9]

-

Dissolve the residue in acetonitrile and evaporate again to remove any residual water.[9]

-

Perform a final cleanup step using an Alumina Sep-Pak cartridge.[9]

3.2.3. Quantification

-

Dissolve the final residue in a suitable solvent for analysis.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) with UV detection at 234 nm.[9]

-

For more sensitive and specific quantification, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can be employed as an alternative determination step.[9]

The limit of quantitation (LOQ) for this method is established at 0.01 ppm (mg/kg) for the analysis of this compound in soil.[9]

Below is a workflow diagram for the analytical determination of this compound in soil.

Analytical Method for the Determination of this compound in Water

This protocol is based on the EPA method GRM070.01A and is designed for the analysis of this compound in water samples.[10]

3.3.1. Sample Preparation

-

Take a 20 mL subsample of the water and transfer it to a 50 mL polypropylene centrifuge tube.[10]

-

Acidify the sample with acetic acid.[10]

3.3.2. Quantification

-

Directly inject the acidified sample into a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system for analysis.[10]

The limit of quantitation (LOQ) for this method is 0.05 ppb (µg/L) for this compound in ground water.[10]

Conclusion

This compound is a potent and selective herbicide with a well-defined mechanism of action targeting the ALS enzyme in plants. The provided data and protocols offer a comprehensive technical resource for researchers and scientists working with this compound. The detailed analytical methods are crucial for residue analysis and environmental monitoring, ensuring its safe and effective use.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Primisulfuron | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. Primisulfuron - Wikipedia [en.wikipedia.org]

- 5. pomais.com [pomais.com]

- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 7. CN1436463A - Synthesis process of primisulfuron-methy and other fluoric hebicide - Google Patents [patents.google.com]

- 8. This compound | C15H12F4N4O7S | CID 101525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

Ecotoxicological Profile of Primisulfuron-methyl in Aquatic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primisulfuron-methyl, a selective post-emergence sulfonylurea herbicide, is primarily used for controlling grassy and broad-leaved weeds in corn cultivation. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), crucial for the biosynthesis of branched-chain amino acids in plants. While highly effective against target weeds, its potential impact on non-target aquatic organisms is a key consideration for environmental risk assessment. This technical guide provides an in-depth analysis of the ecotoxicological effects of this compound on aquatic life, summarizing key quantitative toxicity data, detailing standard experimental protocols for its assessment, and illustrating its primary mechanism of action. The available data indicates that this compound is highly toxic to some aquatic plants, while it demonstrates low acute toxicity to fish and aquatic invertebrates.

Quantitative Ecotoxicity Data

The ecotoxicological effects of this compound have been evaluated across various trophic levels in aquatic ecosystems, including fish, invertebrates, and algae. The following tables summarize the key toxicity endpoints.

Table 1: Acute Toxicity of this compound to Aquatic Fauna

| Species | Common Name | Test Duration | Endpoint | Concentration (mg/L) | Reference |

| Oncorhynchus mykiss | Rainbow Trout | 96 hours | LC50 | > 13 | [1] |

| Lepomis macrochirus | Bluegill Sunfish | 96 hours | LC50 | > 48 | [1] |

| Daphnia magna | Water Flea | 48 hours | EC50 | > 260 | [2] |

Table 2: Chronic Toxicity of this compound to Aquatic Fauna

| Species | Common Name | Test Duration | Endpoint | Concentration (mg/L) | Reference |

| Pimephales promelas | Fathead Minnow | 20 days | NOEC | 11.0 | [2] |

| Daphnia magna | Water Flea | 21 days | NOEC | 0.41 | [2] |

Table 3: Toxicity of this compound to Aquatic Flora

| Species | Common Name | Test Duration | Endpoint | Concentration (mg/L) | Reference |

| Lemna gibba | Duckweed | 14 days | EC50 | 0.00027 | [2] |

| Raphidocelis subcapitata | Green Algae | - | EC50 | > 24.0 | [2] |

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms. As these amino acids are essential for protein synthesis and cell growth, inhibition of ALS leads to a cessation of cell division and eventual death of the susceptible plant. Animals are not affected by this specific mechanism as they lack the ALS enzyme and obtain these essential amino acids through their diet.

While the primary mechanism of toxicity in aquatic ecosystems is directed towards primary producers, some sulfonylurea herbicides have been shown to induce sub-lethal effects in aquatic animals, such as alterations in acetylcholinesterase (AChE) activity and induction of oxidative stress. However, specific data on these pathways for this compound are limited, and its low acute toxicity to fish and invertebrates suggests that these are not the primary modes of toxicity at environmentally relevant concentrations.

Experimental Protocols

The ecotoxicity data for this compound are typically generated following standardized guidelines to ensure reproducibility and comparability. The most relevant protocols are those established by the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or other sensitive species.

-

Test Duration: 96 hours.[3]

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system.[3] Water temperature, pH, and dissolved oxygen are maintained within specified limits.

-

Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours.[3] The LC50 is calculated from these observations.

-

Validity Criteria: Mortality in the control group must not exceed 10% at the end of the test.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna (EC50) over a 48-hour period.

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Duration: 48 hours.

-

Test Conditions: Daphnids are exposed to at least five concentrations of the test substance in a static system.[4] Temperature and light cycles are controlled.

-

Endpoint: Immobilization (inability to swim) is observed at 24 and 48 hours.[4] The 48-hour EC50 is the primary endpoint.

-

Validity Criteria: Immobilization in the control group must be ≤ 10%, and the dissolved oxygen concentration should remain above 3 mg/L.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater microalgae or cyanobacteria.

-

Test Organism: A rapidly growing species of green algae (e.g., Raphidocelis subcapitata) or cyanobacteria.

-

Test Duration: 72 hours.[5]

-

Test Conditions: Exponentially growing algal cultures are exposed to a range of at least five concentrations of the test substance in a nutrient-rich medium under continuous illumination and constant temperature.[6]

-

Endpoint: Inhibition of growth, measured as a reduction in biomass or growth rate relative to controls. The EC50, NOEC, and LOEC are determined.[5]

-

Validity Criteria: The biomass in the control cultures should increase exponentially by a factor of at least 16 over the 72-hour test period.

Environmental Fate and Risk Assessment

This compound has a low potential for bioaccumulation, as indicated by its octanol-water partition coefficient (Kow).[7] It is moderately persistent in soil and its degradation is influenced by soil type and environmental conditions. In aquatic environments, its persistence is pH-dependent, with faster degradation under acidic conditions. Given its high toxicity to certain aquatic plants like Lemna gibba, runoff from agricultural areas where this compound is applied can pose a risk to sensitive aquatic macrophytes. However, the risk to fish and aquatic invertebrates is considered to be low based on the high LC50 and EC50 values.

Conclusion

This compound is a potent herbicide that targets the ALS enzyme in plants. Its ecotoxicological profile in aquatic environments is characterized by high toxicity to sensitive aquatic plants and low acute toxicity to fish and invertebrates. Standardized testing protocols are essential for accurately assessing its environmental risk. While the primary mechanism of action is well understood, further research into potential sub-lethal effects on aquatic fauna could provide a more comprehensive understanding of its overall impact on aquatic ecosystems. Risk mitigation measures should focus on preventing runoff from treated fields into sensitive aquatic habitats.

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. This compound (Ref: CGA 136872) [sitem.herts.ac.uk]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 5. epa.gov [epa.gov]

- 6. Biochemical markers of contamination in fish toxicity tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Primisulfuron-methyl in Soil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Primisulfuron-methyl in soil samples. The protocols are based on established methods, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), ensuring reliable and reproducible results for environmental monitoring and residue analysis.

Overview

This compound is a selective post-emergence sulfonylurea herbicide used for the control of grassy and broadleaf weeds. Due to its potential for persistence and mobility in soil, sensitive and accurate analytical methods are crucial for assessing its environmental fate and ensuring food safety.[1] The methods outlined below provide robust procedures for the extraction, cleanup, and quantification of this compound residues in various soil types. The primary method utilizes HPLC-UV for quantification, with an optional, more sensitive LC-MS/MS method for confirmation or for analyzing challenging samples.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods described.

| Parameter | HPLC-UV Method | LC-MS/MS Method | Reference |

| Limit of Quantitation (LOQ) | 0.01 ppm (mg/kg) | 0.2 µg/kg (for Metsulfuron-methyl, a similar sulfonylurea) | [2][3][4] |